

A Comprehensive Technical Guide to 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

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Compound of Interest

Compound Name: 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone**, a significant chemical intermediate. Drawing from its known applications and structural features, this document serves as a critical resource for professionals in chemical synthesis and drug development, offering detailed information on its nomenclature, physicochemical properties, synthesis, and safety protocols. This compound is notably a key component of the traditional Chinese medicine Moutan Cortex, highlighting its relevance in both synthetic and natural product chemistry[1][2].

Nomenclature and Chemical Identifiers

The systematic identification of a chemical compound is foundational for accurate research and communication. **1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone** is cataloged across various chemical databases, ensuring its unambiguous identification.

Identifier Type	Value	Source
CAS Number	39503-61-2	[3][4]
Molecular Formula	C ₉ H ₉ BrO ₃	[3][4]
Molecular Weight	245.07 g/mol	[3][4]
IUPAC Name	1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone	N/A
Common Synonyms	Ethanone, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)-	[3]
5'-Bromo-2'-hydroxy-4'-methoxyacetophenone	N/A	

Physicochemical and Structural Properties

The physical and structural characteristics of **1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone** are crucial for its handling, application in reactions, and analytical characterization.

Property	Value	Source
Physical State	White to off-white solid. It has been crystallized as needle-like colorless crystals.	[1]
Melting Point	172-174 °C	[3]
Boiling Point	Data not available	N/A
Solubility	Data not available. Described as having water insolubility.	[1]
Crystal System	Monoclinic	[1]
Unit Cell Dimensions	a = 9.916(3) Å, b = 13.836(5) Å, c = 6.940(2) Å, β = 90.031(3)°	[1]

The molecular conformation is stabilized by an intramolecular O—H⋯O hydrogen bond. The crystal structure is further stabilized by π – π interactions between the benzene rings, with a centroid–centroid distance of 3.588 (2) Å^{[1][2]}.

Synthesis Protocol: Bromination of Paeonol

The synthesis of **1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone** is most commonly achieved through the electrophilic bromination of 2-hydroxy-4-methoxyacetophenone (Paeonol). The hydroxyl and methoxy groups on the aromatic ring are activating and ortho-, para-directing. The para position to the strongly activating hydroxyl group is already occupied by the methoxy group, and the ortho position is sterically hindered by the acetyl group. Therefore, bromination occurs at the position ortho to the methoxy group and meta to the acetyl group.

A detailed experimental protocol is provided below, adapted from established literature^[1].

Materials and Reagents:

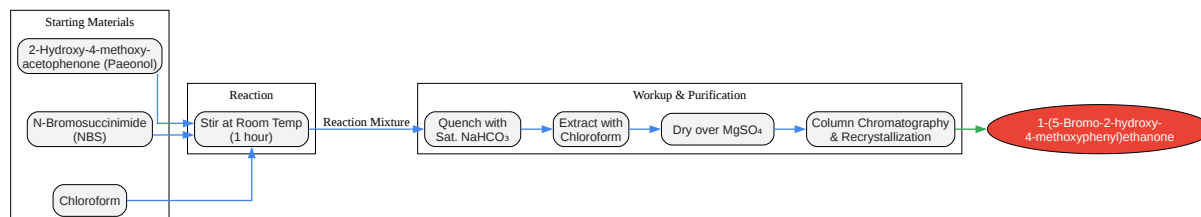
- 2-Hydroxy-4-methoxyacetophenone (Paeonol)
- N-Bromosuccinimide (NBS)
- Chloroform (CHCl₃)
- Saturated aqueous sodium bicarbonate solution (NaHCO₃)
- Magnesium sulfate (MgSO₄), anhydrous
- Deionized water

Experimental Procedure:

- **Reaction Setup:** In a round-bottom flask, suspend 2-hydroxy-4-methoxyacetophenone (1 equivalent) in chloroform.
- **Addition of Brominating Agent:** To the stirred suspension at room temperature, slowly add N-Bromosuccinimide (1 equivalent).

- Reaction: Stir the mixture at room temperature for 1 hour.
- Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
- Extraction: Extract the aqueous layer with chloroform.
- Washing and Drying: Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.
- Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by short column chromatography using chloroform as the eluent, followed by recrystallization from chloroform.

This procedure has been reported to yield the final product with high purity (88% yield)[1].



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